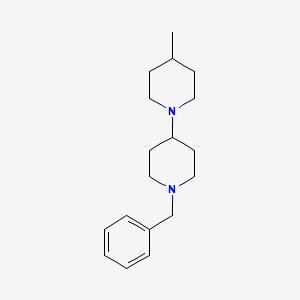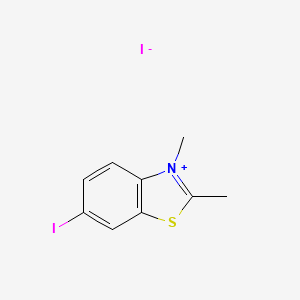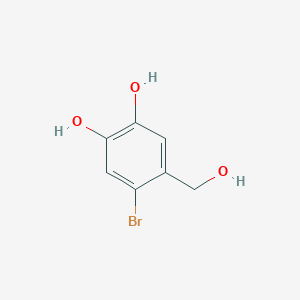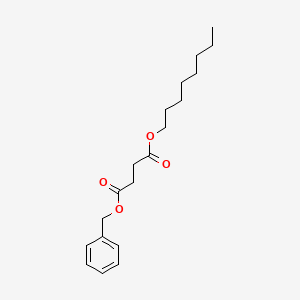
Octyl benzyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl benzyl succinate is an ester compound formed from the reaction of succinic acid with octyl alcohol and benzyl alcohol. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl benzyl succinate typically involves the esterification of succinic acid with octyl alcohol and benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction is as follows:
Succinic Acid+Octyl Alcohol+Benzyl Alcohol→Octyl Benzyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound can be optimized using various catalysts and reaction conditions. Enzymatic catalysis, using immobilized lipase, is an environmentally friendly method that has gained popularity. This method allows for milder reaction conditions and higher selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Octyl benzyl succinate can undergo several types of chemical reactions, including:
Oxidation: The benzylic position in the benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Succinic acid, octyl alcohol, benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Octyl benzyl succinate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of octyl benzyl succinate primarily involves its ester bond, which can be hydrolyzed under acidic or basic conditions. This hydrolysis releases succinic acid, octyl alcohol, and benzyl alcohol, which can then participate in various biochemical pathways . The benzylic position in the benzyl group is particularly reactive and can undergo oxidation to form benzoic acid derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Octyl acetate: An ester formed from octyl alcohol and acetic acid, known for its fruity aroma.
Benzyl acetate: An ester formed from benzyl alcohol and acetic acid, used in perfumery for its pleasant scent.
Octyl formate: An ester formed from octyl alcohol and formic acid, used in the perfume industry.
Uniqueness
Octyl benzyl succinate is unique due to its combination of octyl and benzyl groups, which impart distinct chemical properties and reactivity. The presence of both an aliphatic and aromatic component makes it versatile in various applications, from industrial to medicinal .
Propiedades
Número CAS |
119450-16-7 |
|---|---|
Fórmula molecular |
C19H28O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-10-15-22-18(20)13-14-19(21)23-16-17-11-8-7-9-12-17/h7-9,11-12H,2-6,10,13-16H2,1H3 |
Clave InChI |
JKDPVSKXVPWGCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


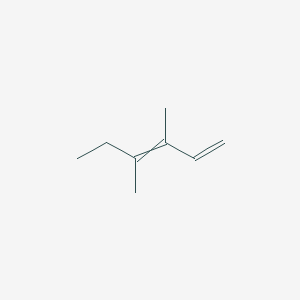
![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)
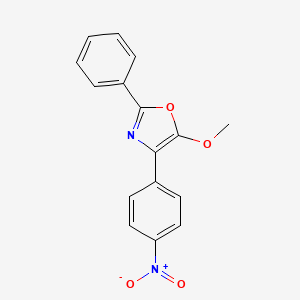

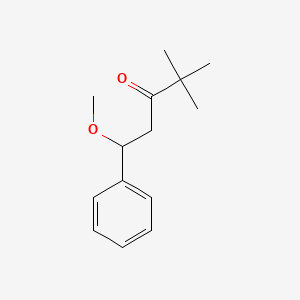
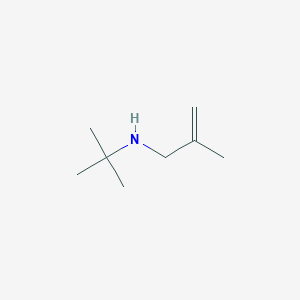
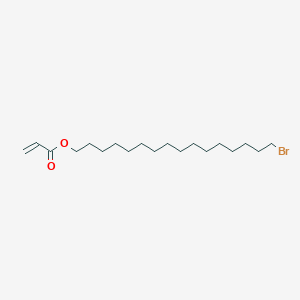
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
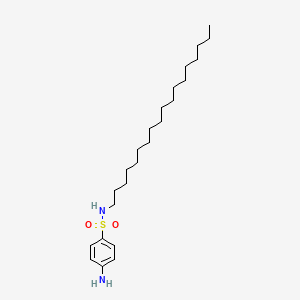
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
